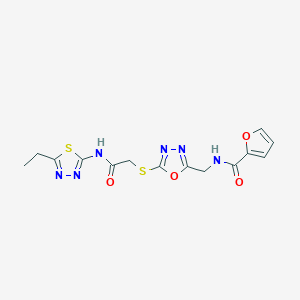![molecular formula C19H26N2O2 B2497517 N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide CAS No. 851408-30-5](/img/structure/B2497517.png)
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide often involves complex reactions, including the treatment with nickel halides to form nickel complexes. These processes can lead to high catalytic activities for ethylene oligomerization, showcasing the potential industrial significance of these compounds (Wang, Shen, & Sun, 2009).
Molecular Structure Analysis
The molecular structures of nickel complexes derived from similar compounds have been characterized by elemental and spectroscopic analyses, including single-crystal X-ray diffraction. These studies reveal the complex geometries and coordination patterns that can influence their chemical reactivity and catalytic performance (Sun et al., 2007).
Chemical Reactions and Properties
Compounds of this nature are known for their reactivity towards ethylene, leading to oligomerization. The presence of nickel complexes, when activated with certain agents like Et2AlCl, exhibits good to high activities in ethylene oligomerization processes. This highlights the chemical reactivity and potential applications of these compounds in industrial catalysis (Suo et al., 2017).
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Studies
Quantum chemical calculations have been performed on quinoxalines, which share structural similarities with the compound , to determine their corrosion inhibition efficiencies. These studies reveal relationships between molecular structures and their efficiencies, offering insights into the compound's potential applications in corrosion inhibition (Zarrouk et al., 2014).
Anticancer Properties
Research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the target compound, has shown that these derivatives exhibit potent cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Deady et al., 2003).
Ribonucleotide Reductase Inhibition
Studies on hydrazones, including those incorporating quinoline structures, have shown their potential as ribonucleotide reductase inhibitors. These findings could lead to applications in cancer treatment by targeting the DNA synthesis pathway (Tamasi et al., 2005).
Antiviral Agents
Novel quinoxaline derivatives have been synthesized and tested for their antiviral activity against various viral strains. This research area highlights the compound's potential use in developing new antiviral therapies (Elzahabi, 2017).
Fluorescent Probes for Biological Imaging
The synthesis of ratiometric emission fluorescent probes based on quinoline derivatives, such as the one , for imaging living cells in extreme acidity. These studies point towards the compound's application in biological and medical imaging technologies (Niu et al., 2015).
Antimicrobial Activity
Research on succinimido derivatives related to the target compound has shown significant antimicrobial activity. This suggests its potential application in developing new antimicrobial agents (Ahmed et al., 2006).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12-6-7-14-10-15(18(23)21-17(14)13(12)2)8-9-20-16(22)11-19(3,4)5/h6-7,10H,8-9,11H2,1-5H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJSOGMARWJWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-dimethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


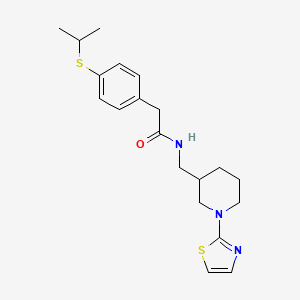
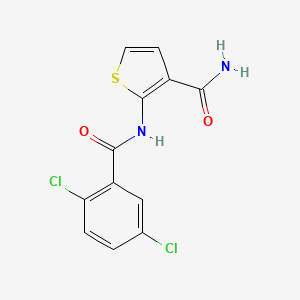
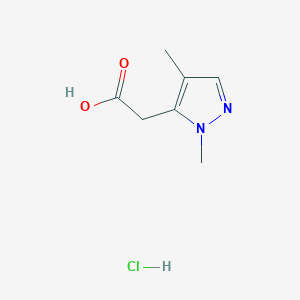
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,2-diphenylacetamide](/img/structure/B2497439.png)

![[4-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2497444.png)
![N-cyclopropyl-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2497445.png)
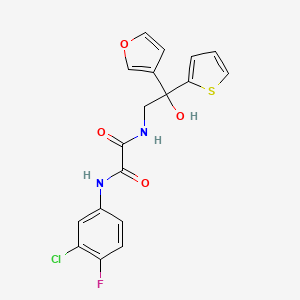
![N-(2-ethoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2497449.png)



